Methyl 1H-pyrrole-1-carboxylate
Overview
Description
“Methyl 1H-pyrrole-1-carboxylate” is a chemical compound with the molecular formula C6H7NO2 . It is also known by other names such as “Methyl 1-pyrrolecarboxylate” and "1H-Pyrrole-1-carboxylic acid, methyl ester" .
Synthesis Analysis
The synthesis of “this compound” has been reported in various studies. One approach involves the use of solid bases as effective catalysts for the N-methoxycarbonylation of pyrrole with dimethyl carbonate (DMC) . The formation of “this compound” is closely related to the basicity of the catalysts . Another study reported the synthesis of pyrrole esters via a simple enzymatic approach (Novozym 435) for transesterification .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by an average mass of 125.125 Da and a monoisotopic mass of 125.047676 Da .
Chemical Reactions Analysis
“this compound” can react with pyrrole Grignard reagent and pyrrole-d4 Grignard reagent . It is also reported that the compound can be synthesized by highly selective one-pot N-methoxycarbonylation of pyrrole with dimethyl carbonate (DMC) .
Physical And Chemical Properties Analysis
“this compound” is a clear colorless to very slightly yellow liquid . It has a density of 1.113 g/mL at 25 °C, a boiling point of 180 °C, and a melting point of 166-167°C .
Scientific Research Applications
Antimicrobial Applications
- Novel derivatives of methyl 1H-pyrrole-1-carboxylate, specifically (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate, have shown significant antimicrobial activities. These derivatives were synthesized using a series of reactions including cyclization, hydrolysis, decarboxylation, and Vilsmeier–Haack formylation. Their structure was characterized using various spectroscopic methods, and they demonstrated good antibacterial and antifungal properties, enhanced by the presence of a methoxy group in the structure (Hublikar et al., 2019).
Synthesis and Chemical Properties
The synthesis of methyl pyrrole-1-carboxylate was achieved through a highly selective one-pot N-methoxycarbonylation of pyrrole with dimethyl carbonate. Solid bases were effective catalysts in this process, with the reaction's efficiency closely related to the base's basicity. This study provided insights into the activation mechanism of pyrrole in this reaction (Fan et al., 2008).
Alkyl 1H-pyrrole-2-carboxylates and dialkyl 1H-pyrrole-2,5-dicarboxylates were synthesized in quantitative yield through reactions involving 1H-pyrrole, 2-acetyl-1H-pyrrole, and 1-methyl-1H-pyrrole with carbon tetrachloride and aliphatic alcohols, catalyzed by iron-containing catalysts. This research also proposed a probable reaction mechanism and calculated the rate constants and energies of activation for these reactions (Khusnutdinov et al., 2010).
Optical and Fluorescent Sensors
- A study on ethyl 5-(isonicotinoylimino)methyl-2,4-dimethyl-pyrrole-3-carboxylate demonstrated its efficacy as an off–on fluorescent sensor for Zn2+ and a colorimetric probe for Cu2+ detection. This compound's binding mechanism was investigated through various analytical techniques, including UV-Vis absorption analysis and fluorescence measurements. Its practical applications include monitoring intracellular Zn2+ in glioma cells (Yang et al., 2018).
Magnetic Applications
- Methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates have been used to create high nuclearity {Mn(III)25} barrel-like clusters exhibiting single-molecule magnetic behavior. This was the first application of 1-methyl-1H-pyrrole-2-carbaldehyde oxime as a ligand for paramagnetic transition metal ions, forming a 1D polymeric topology (Giannopoulos et al., 2014).
Safety and Hazards
“Methyl 1H-pyrrole-1-carboxylate” is flammable and poses a risk of ignition . It is toxic if swallowed and harmful if inhaled . It also causes serious eye damage . Safety measures include avoiding open flames, hot surfaces, and sources of ignition, taking precautionary measures against static discharge, and changing contaminated clothing .
Future Directions
While “Methyl 1H-pyrrole-1-carboxylate” is an important chemical for the production of various compounds, there is a need for more research to clearly understand its action mechanisms . Furthermore, despite the importance of its scaffold, there are only a few Structure-Activity Relationship (SAR) research on it .
Mechanism of Action
Target of Action
Methyl 1H-pyrrole-1-carboxylate is a chemical compound that has been studied for its potential biological activities It is known that pyrrole derivatives, which include this compound, can interact with multiple receptors .
Mode of Action
It is known that pyrrole derivatives can bind with high affinity to multiple receptors, which can lead to various biological effects
Biochemical Pathways
It is known that indole derivatives, which are structurally similar to pyrrole derivatives, can affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound could potentially affect a wide range of biochemical pathways and have downstream effects on various cellular processes.
Result of Action
Given the broad range of biological activities associated with indole and pyrrole derivatives , it is likely that this compound could have a variety of effects at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and the temperature . .
Properties
IUPAC Name |
methyl pyrrole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-9-6(8)7-4-2-3-5-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MORALDOSFHZOQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1C=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20195422 | |
Record name | Methyl 1H-pyrrole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20195422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4277-63-8 | |
Record name | 1H-Pyrrole-1-carboxylic acid, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4277-63-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1H-pyrrole-1-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004277638 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 1H-pyrrole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20195422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 1H-pyrrole-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.074 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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